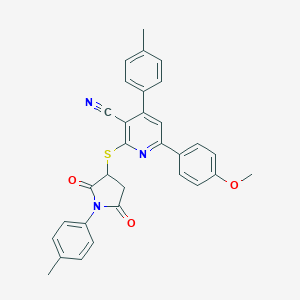
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one, commonly known as CTBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
CTBQ exerts its effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival. CTBQ also activates the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. Furthermore, CTBQ has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CTBQ has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, which can lead to apoptosis and cell death. CTBQ also affects the expression of various genes involved in inflammation and immune response, which can contribute to its anti-inflammatory and antiviral effects. Additionally, CTBQ has been found to inhibit the migration and invasion of cancer cells, which can prevent metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CTBQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for further research. However, CTBQ also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
There are several future directions for CTBQ research. One area of interest is the development of CTBQ-based drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CTBQ and its potential side effects. Moreover, CTBQ can be used as a tool compound for the identification of novel therapeutic targets and the development of new drugs. Finally, the synthesis of CTBQ analogs and derivatives can lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
CTBQ is synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzoyl chloride, followed by the addition of 4-methylphenylamine and 2-aminobenzophenone. The resulting product is then subjected to a series of reactions, including cyclization and reduction, to yield CTBQ.
Applications De Recherche Scientifique
CTBQ has been extensively studied for its potential in various scientific fields. In particular, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that CTBQ can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CTBQ has been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus.
Propriétés
Nom du produit |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C30H27ClN2O2 |
Poids moléculaire |
483 g/mol |
Nom IUPAC |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-6-10-20(11-7-18)26-27-24(4-3-5-25(27)34)33(23-16-14-22(31)15-17-23)30(32)28(26)29(35)21-12-8-19(2)9-13-21/h6-17,26H,3-5,32H2,1-2H3 |
Clé InChI |
ZHELSVHOONBAQD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B304281.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)